3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentane-1-carboxylic acid is a complex organic compound that features a bicyclo[111]pentane core with a carboxylic acid functional group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group: This is typically done through a borylation reaction, where the bicyclo[1.1.1]pentane derivative is treated with a boron-containing reagent in the presence of a catalyst.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The boron moiety can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, aryl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of biaryl compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron moiety can undergo transmetalation reactions, while the carboxylic acid group can participate in acid-base reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
The uniqueness of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its bicyclo[1.1.1]pentane core, which imparts rigidity and unique steric properties to the molecule. This makes it particularly useful in applications where structural stability and specific spatial arrangements are crucial.
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties and applications.
- IUPAC Name : this compound
- Molecular Formula : C12H19BO4
- Molecular Weight : 238.09 g/mol
- Purity : ≥97% .
The compound's biological activity is largely attributed to its ability to act as a bioisostere in drug design. The bicyclo[1.1.1]pentane structure provides a unique spatial configuration that can enhance the binding affinity to target proteins while improving metabolic stability.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. For instance, compounds incorporating this structure have shown significant inhibition of lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, leading to the downregulation of pro-inflammatory cytokines such as TNFα and MCP1 .
2. Drug Development
The compound serves as a crucial intermediate in synthesizing novel pharmaceuticals, particularly those targeting indoleamine 2,3-dioxygenase 1 (IDO1). Inhibitors derived from this compound have demonstrated high potency (IC50 values in the low nanomolar range) against IDO1 and exhibit favorable pharmacokinetic profiles . The structural modifications involving bicyclo[1.1.1]pentane significantly improved metabolic stability compared to traditional phenyl-containing compounds.
3. Anticancer Activity
The incorporation of the bicyclo[1.1.1]pentane moiety has been linked to enhanced anticancer properties in various cellular assays. For example, one study reported a compound with an IC50 of 3.1 nM against HeLa cells, indicating strong potential for further development in cancer therapeutics .
Case Studies
Applications
The diverse biological activities of this compound make it a valuable candidate for:
- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting inflammatory diseases and cancer.
- Agricultural Chemistry : Potential use in developing agrochemicals with enhanced efficacy.
- Material Science : Application in creating advanced materials with tailored chemical properties.
Properties
Molecular Formula |
C12H19BO4 |
---|---|
Molecular Weight |
238.09 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C12H19BO4/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h5-7H2,1-4H3,(H,14,15) |
InChI Key |
YHZXAMOCZAIVKD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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